molecular formula C22H40N2O4 B558385 Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate CAS No. 143979-15-1

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate

Cat. No.: B558385
CAS No.: 143979-15-1
M. Wt: 396.6 g/mol
InChI Key: VMCGMPITVQIMGK-ZLTKDMPESA-N
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Description

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate is a compound that belongs to the class of tert-butyl esters. These esters are widely used in synthetic organic chemistry due to their stability and reactivity. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate typically involves the reaction of dicyclohexylamine with (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate primarily involves the reactivity of the Boc protecting group. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property is exploited in peptide synthesis, where the Boc group protects the amine functionality during chain elongation and is removed at the final step to yield the desired peptide .

Comparison with Similar Compounds

Similar Compounds

    Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pentanoate: Similar structure but lacks the double bond in the pent-4-enoate moiety.

    Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)butanoate: Similar structure but has a shorter carbon chain.

    Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)hexanoate: Similar structure but has a longer carbon chain.

Uniqueness

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate is unique due to the presence of the double bond in the pent-4-enoate moiety. This structural feature can impart different reactivity and properties compared to its saturated analogs .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C10H17NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h11-13H,1-10H2;5,7H,1,6H2,2-4H3,(H,11,14)(H,12,13)/t;7-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCGMPITVQIMGK-ZLTKDMPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373176
Record name (2S)-2-[(tert-Butoxycarbonyl)amino]pent-4-enoic acid--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143979-15-1
Record name (2S)-2-[(tert-Butoxycarbonyl)amino]pent-4-enoic acid--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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